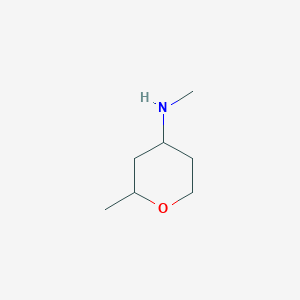

N,2-Dimethyltetrahydro-2H-pyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHEVIOUPMXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,2-Dimethyltetrahydro-2H-pyran-4-amine CAS 90048-30-9 chemical properties

An In-Depth Technical Guide to N,2-Dimethyltetrahydro-2H-pyran-4-amine (CAS 90048-30-9) and its Analogs: Properties, Synthesis, and Applications

Disclaimer: Publicly available scientific literature and safety data for this compound (CAS 90048-30-9) are limited. Therefore, this technical guide has been constructed by leveraging data from structurally analogous aminotetrahydropyran derivatives and established principles of organic chemistry. The experimental protocols and predicted data herein serve as a robust framework for researchers and drug development professionals.

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Amine-substituted THPs, in particular, are of significant interest due to their potential as scaffolds in drug discovery.[1][2] This guide provides a comprehensive technical overview of the anticipated chemical properties, synthesis, and potential applications of this compound.

Molecular Structure and Stereochemistry

This compound possesses a saturated six-membered heterocyclic ring containing an oxygen atom. The structure is further characterized by a methyl group at the 2-position and a secondary amine (N-methylamine) at the 4-position. The presence of stereocenters at both the C2 and C4 positions indicates that the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The relative orientation of the methyl and N-methylamino groups (cis or trans) will significantly influence the molecule's three-dimensional conformation and its biological activity.

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2-Methyltetrahydro-2H-pyran-4-one.

Materials:

-

2-Methyltetrahydro-2H-pyran-4-one

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) [3]* Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

Reaction Setup: To a solution of 2-Methyltetrahydro-2H-pyran-4-one (1.0 eq) in DCM, add methylamine (1.1-1.5 eq). If using the hydrochloride salt, a base such as triethylamine (1.1-1.5 eq) should be added.

-

Imine Formation: Add a catalytic amount of glacial acetic acid to facilitate the formation of the imine or enamine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR | - N-H proton: A broad singlet, typically in the range of 0.5-5.0 ppm, which would disappear upon D₂O exchange.<[4]br>- CH-N proton: A multiplet corresponding to the proton at the C4 position.- CH₃-N protons: A singlet or doublet (if coupled to the N-H proton) around 2.3-3.0 ppm.<[4]br>- CH₃-C protons: A doublet corresponding to the methyl group at the C2 position.- Tetrahydropyran ring protons: A series of complex multiplets for the methylene and methine protons of the ring. |

| ¹³C NMR | - C-N carbons: Resonances for the carbons directly attached to the nitrogen atom are expected in the 10-65 ppm region.<[4]br>- Aliphatic carbons: Signals corresponding to the methyl and other ring carbons. |

| IR Spectroscopy | - N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.<[4]br>- C-H stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.<[5]br>- C-N stretch: An absorption in the 1000-1250 cm⁻¹ range.<[4]br>- C-O stretch: A strong absorption characteristic of the ether linkage in the tetrahydropyran ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): An odd molecular weight peak, consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.<[4]br>- Fragmentation: Characteristic fragmentation patterns involving the loss of the methyl group or cleavage of the tetrahydropyran ring. |

Potential Applications in Drug Development

Substituted tetrahydropyrans are prevalent in numerous FDA-approved drugs and clinical candidates. [1]The structural features of this compound make it an attractive scaffold for generating compound libraries for drug discovery. [1]

Potential Therapeutic Areas

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Aryl amino-THPs have been identified as effective DPP-4 inhibitors for the treatment of type 2 diabetes. [1]* Ion Channel Modulators: Modifications of similar heterocyclic scaffolds have led to promising NaV1.8 inhibitors for pain management. [1]* Anticancer Agents: The pyran motif is a key component in various molecules being investigated as anticancer agents, such as PLK4 inhibitors. [6] The synthesis of diverse libraries of substituted aminotetrahydropyrans is a key strategy in early-stage drug discovery to explore structure-activity relationships (SAR). [1][7]

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling aliphatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [8][9]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [10][11]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [8][12]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9][11]* Disposal: Dispose of in accordance with local, state, and federal regulations. [8]

References

- (Reference not used)

- Li, G., et al. (2023).

- Ma, S., et al. (2012).

- Kulakov, I. V., et al. (2012). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry, 48(1).

- (Reference not used)

- (Reference not used)

- Fisher Scientific. Safety Data Sheet for Tetrahydropyran-4-carboxylic acid.

- Fisher Scientific. Safety Data Sheet for 4-(Hydroxymethyl)tetrahydropyran.

- Apollo Scientific.

- PubChem. N,N-dimethyltetrahydro-2H-pyran-2-amine.

- Fisher Scientific. Safety Data Sheet for 1-tetrahydro-2H-pyran-4-ylmethanamine.

- (Reference not used)

- Wang, Y., et al. (2023).

- (Reference not used)

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran.

- (Reference not used)

- (Reference not used)

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.

- (Reference not used)

- (Reference not used)

- Benchchem. 2H-pyran-4-amine.

- (Reference not used)

- (Reference not used)

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- (Reference not used)

- (Reference not used)

- (Reference not used)

- (Reference not used)

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-pyran-4-amine | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Technical Monograph: Structural Dynamics and Synthetic Utility of N,2-Dimethyltetrahydro-2H-pyran-4-amine

Abstract This technical guide provides a comprehensive analysis of N,2-Dimethyltetrahydro-2H-pyran-4-amine, a critical heterocyclic building block in modern medicinal chemistry. We examine its physicochemical properties, stereochemical preferences, and synthetic pathways, with a specific focus on its utility as a solubility-enhancing pharmacophore in kinase inhibitor development. This document is designed for drug discovery scientists requiring actionable data on structural characterization and protocol validation.

Part 1: Molecular Identity & Physicochemical Profile

This compound is a saturated oxygen-containing heterocycle characterized by a secondary amine at the 4-position and a methyl substituent at the 2-position. Its structural distinctiveness lies in the presence of the ether oxygen, which lowers lipophilicity (LogP) compared to its carbocyclic analog (cyclohexane) or nitrogenous analog (piperidine), making it a valuable scaffold for optimizing the pharmacokinetic properties of drug candidates.

Key Identifiers

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Registry Number | 2503204-51-9 (Hydrochloride Salt) |

| SMILES | CNC1CC(C)CCO1 |

| Exact Mass | 129.1154 |

| pKa (Calc.) | ~9.5 (Secondary amine) |

| LogP (Calc.) | ~0.3 (Low lipophilicity) |

Structural Significance in Drug Design

The incorporation of the tetrahydropyran (THP) ring serves as a strategic "scaffold hop" in lead optimization.

-

Lipophilicity Modulation: The ether oxygen reduces LogP by approximately 1.0–1.5 units relative to a cyclohexyl group, improving aqueous solubility.

-

Metabolic Stability: Unlike piperidines, which are prone to N-oxidation or metabolic dealkylation, the THP ether oxygen is generally metabolically inert.

-

Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, while the secondary amine serves as both a donor and acceptor, facilitating interactions with solvent-exposed regions of protein targets (e.g., the hinge region of kinases).

Part 2: Stereochemical Architecture

The presence of substituents at the C2 and C4 positions creates two stereogenic centers (relative configuration), leading to cis and trans diastereomers. Understanding the thermodynamic preference of these isomers is critical for synthesis and biological activity.

Conformational Analysis (Chair Dynamics)

The tetrahydropyran ring adopts a chair conformation similar to cyclohexane. The relative stability of the isomers is dictated by the A-values (conformational free energy) of the substituents.

-

A-value of Methyl (at C2): ~1.7 kcal/mol

-

A-value of Amino group (at C4): ~1.2–1.4 kcal/mol

Thermodynamic Preference: To minimize 1,3-diaxial interactions, the bulky substituents prefer the equatorial orientation.

-

Cis-Isomer (2,4-cis): Both the C2-Methyl and C4-Amino groups can adopt an equatorial orientation simultaneously. This is the thermodynamically stable isomer (diequatorial).

-

Trans-Isomer (2,4-trans): One group must be axial while the other is equatorial. Given the higher A-value of the methyl group, the preferred conformer places the C2-Methyl equatorial and the C4-Amino axial. This isomer is higher in energy.

Technical Note: In synthetic protocols involving thermodynamic control (e.g., reductive amination), the cis-isomer is the predominant product.

Stereochemical Logic Diagram

Figure 1: Conformational analysis showing the thermodynamic preference for the cis-diequatorial arrangement.

Part 3: Synthetic Methodologies

The most robust route to this compound is the reductive amination of 2-methyltetrahydro-4H-pyran-4-one with methylamine. This approach is favored for its scalability and diastereoselectivity.

Reaction Scheme

Precursor: 2-Methyltetrahydro-4H-pyran-4-one (CAS 1194-16-7) Reagents: Methylamine (MeNH₂), Reducing Agent (NaBH(OAc)₃ or NaBH₄)

Step-by-Step Protocol (Reductive Amination)

Objective: Synthesis of cis-N,2-Dimethyltetrahydro-2H-pyran-4-amine.

-

Imine Formation (Equilibrium):

-

Charge a reaction vessel with 2-methyltetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in Dichloromethane (DCM) or Methanol (MeOH).

-

Add Methylamine (2.0 M in THF, 1.2 equiv).

-

Add a catalytic amount of Acetic Acid (AcOH) to buffer the pH to ~5–6, facilitating iminium ion formation.

-

Stir at Room Temperature (RT) for 1–2 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ for reductive amination as it selectively reduces the iminium ion without reducing the ketone precursor.

-

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO₃ (pH > 8).

-

Extract the aqueous layer with DCM (3x).

-

Dry organic layers over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil typically contains a mixture of diastereomers (Major: cis; Minor: trans). Isolate the pure cis-isomer via column chromatography (Eluent: DCM/MeOH/NH₄OH) or recrystallization of the HCl salt.

-

Synthetic Workflow Diagram

Figure 2: Reductive amination pathway favoring the thermodynamic cis-product.

Part 4: Characterization & Validation

Trustworthy identification relies on distinguishing the stereoisomers via NMR spectroscopy.

Proton NMR (¹H NMR) Signatures

The coupling constants (

-

Cis-Isomer (H4 is Axial):

-

The H4 proton is axial (because the amine is equatorial).

-

It will exhibit large diaxial coupling constants (

) with the axial protons at C3 and C5. -

Signal Appearance: A broad triplet of triplets (tt) or similar multiplet at

.

-

-

Trans-Isomer (H4 is Equatorial):

-

The H4 proton is equatorial (amine is axial).

-

It will exhibit small equatorial-axial/equatorial-equatorial couplings (

). -

Signal Appearance: A narrow multiplet.

-

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

-

Fragmentation: Loss of methylamine (

) is a common fragmentation pathway.

Part 5: Application in Drug Discovery

This molecule is frequently employed as an intermediate in the synthesis of kinase inhibitors, particularly for targets like JAK (Janus Kinase) and PLK4 (Polo-like Kinase 4) .

Case Study: Solubility Enhancement

In the optimization of pyrimidine-based inhibitors, replacing a cyclohexyl amine with a tetrahydropyranyl amine often resolves poor metabolic stability and low solubility. The N-methyl group prevents H-bond donation at that specific site, which can be used to tune selectivity against kinases that require a specific donor interaction in the ATP-binding pocket.

Reference Data Table

| Parameter | Value | Relevance |

| H-Bond Donors | 1 (NH) | Interaction with backbone carbonyls (e.g., hinge region). |

| H-Bond Acceptors | 2 (O, N) | Interaction with solvent or lysine residues. |

| Topological Polar Surface Area | ~21 Ų | Good blood-brain barrier (BBB) permeability potential. |

References

-

ChemicalBook. (2024). This compound Hydrochloride Basic Information. Retrieved from

-

PubChem. (2024). 2,2-Dimethyltetrahydropyran-4-one (Precursor Data). National Library of Medicine. Retrieved from

-

GuideChem. (2024). 2-Methyl-tetrahydro-2H-pyran-4-amine Properties. Retrieved from

-

American Chemical Society. (2002).[1] Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. J. Am. Chem. Soc. Retrieved from

-

National Institutes of Health (PMC). (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from

Sources

Structural and Synthetic Profiling of N,2-Dimethyltetrahydro-2H-pyran-4-amine

Topic: N,2-Dimethyltetrahydro-2H-pyran-4-amine SMILES and InChIKey identifiers Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The tetrahydropyran (THP) scaffold is a critical pharmacophore in modern medicinal chemistry, often utilized as a lipophilic bioisostere for morpholine or as a spacer to tune solubility and metabolic stability. This compound represents a specific sub-class where the introduction of a C2-methyl group creates stereochemical complexity (cis/trans isomerism) that significantly impacts biological binding affinity. This guide provides the definitive chemical identifiers, detailed synthetic pathways, and stereochemical analysis protocols required for the precise application of this moiety in drug development.

Chemical Identity & Physicochemical Profiling[1][2]

The following data aggregates standard identifiers and calculated physicochemical properties. Note that while the generic CAS refers to the unassigned stereochemistry, specific research applications often require resolution of the cis and trans diastereomers.

Core Identifiers

| Parameter | Value | Notes |

| IUPAC Name | This compound | Generic name |

| Common Name | 2-Methyl-4-(methylamino)tetrahydropyran | |

| CAS Number | 2503204-51-9 | Refers to the Hydrochloride salt (often trans specific or racemate depending on vendor) |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | Free base |

| SMILES | CNC1CC(C)OCC1 | Canonical (Non-stereospecific) |

| InChI String | InChI=1S/C7H15NO/c1-6-5-7(8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 | Standard InChI |

| InChIKey | VNAHLSVBAOQJID-UHFFFAOYSA-N | Computed (Generic) |

Stereochemical Identifiers

The presence of substituents at C2 and C4 generates two diastereomers. The cis isomer typically places both the C2-methyl and C4-amino groups in equatorial positions (in the most stable conformer), whereas the trans isomer forces one substituent axial.

-

Cis-Isomer (Generic): C[C@H]1CCCO1 (plus enantiomer)

-

Trans-Isomer (Generic): C[C@H]1CCCO1 (plus enantiomer)

Synthetic Methodology

The synthesis of this compound is primarily achieved via reductive amination . This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation) and the ability to influence diastereoselectivity through the choice of reducing agent.

Pathway Visualization (Graphviz)

Caption: Figure 1. Reductive amination workflow. Choice of reductant influences the cis/trans ratio of the final amine.

Detailed Protocol: Reductive Amination

Reagents:

-

Substrate: 2-Methyltetrahydro-4H-pyran-4-one (commercially available or synthesized via Prins cyclization).

-

Amine Source: Methylamine (2.0 M in THF).

-

Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology:

-

Imine Formation: Charge a reaction vessel with 2-methyltetrahydro-4H-pyran-4-one (1.0 eq) and DCE. Add Methylamine (1.2–1.5 eq).

-

Expert Insight: If using STAB, add Acetic Acid (1.0 eq) to catalyze imine formation. If using Ti(OiPr)₄ as a Lewis acid (to force conversion), stir for 4–6 hours prior to adding the reductant.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.

-

Causality: STAB is preferred over NaBH₄ because it is less basic and selectively reduces the iminium ion without reducing the starting ketone, preventing the formation of the alcohol byproduct.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer acts as a "purification filter" removing inorganic salts.

-

Purification: The crude amine is often an oil. Purify via silica gel chromatography (DCM/MeOH/NH₃) or crystallize as the HCl salt using 4M HCl in dioxane.

Stereochemical Analysis & Validation

Distinguishing the cis (2,4-syn) and trans (2,4-anti) isomers is critical for Structure-Activity Relationship (SAR) studies.

Conformational Logic

The tetrahydropyran ring adopts a chair conformation.

-

C2-Methyl: Prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~ 1.7 kcal/mol).

-

C4-Amine: Can be axial or equatorial.

-

Cis Isomer: 2-Me (Eq) / 4-NHMe (Eq). Most stable.

-

Trans Isomer: 2-Me (Eq) / 4-NHMe (Ax).

-

NOESY NMR Decision Tree

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for assignment without X-ray crystallography.

Caption: Figure 2. Stereochemical assignment logic using NOESY NMR correlations. H2/H4 diaxial coupling indicates the Cis isomer (relative to protons).

Applications in Medicinal Chemistry

This specific building block is increasingly utilized in Fragment-Based Drug Design (FBDD) .

-

Solubility Enhancement: Replacing a cyclohexyl group with a 2-methyl-THP ring lowers LogP (Lipophilicity) by approximately 1.0–1.5 units while maintaining the steric bulk required for hydrophobic pocket filling.

-

Metabolic Stability: The C2-methyl group blocks metabolic oxidation at the alpha-position of the ether, a common soft spot in unsubstituted tetrahydropyrans (CYP450 mediated oxidation).

-

Vector Control: The stereochemistry allows precise vectoring of the N-substituent. In kinase inhibitors (e.g., JAK or CDK families), the cis vs. trans orientation can determine whether the amine interacts with the hinge region or the solvent front.

References

-

Synthesis of Tetrahydropyranones: Clarke, P. A., et al. "The Maitland–Japp reaction: a flexible approach to the synthesis of highly functionalised tetrahydropyran-4-ones." Organic & Biomolecular Chemistry, 2005.

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

- Stereochemical Assignment: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

-

Commercial Identifier Verification: ChemicalBook Entry for CAS 2503204-51-9.

Stereochemistry and isomers of 2-methyl-N-methyltetrahydropyran-4-amine

An In-Depth Technical Guide to the Stereochemistry and Isomers of 2-methyl-N-methyltetrahydropyran-4-amine

Abstract

The tetrahydropyran (THP) moiety is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on this heterocyclic scaffold is a critical determinant of molecular recognition and, consequently, biological activity. This technical guide provides a comprehensive exploration of the stereochemical intricacies of 2-methyl-N-methyltetrahydropyran-4-amine, a disubstituted THP derivative with significant potential in medicinal chemistry. We will dissect the isomeric possibilities, delve into the conformational landscape governed by steric and stereoelectronic effects, and present robust methodologies for the separation and characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of stereoisomerism in saturated heterocyclic systems.

The Stereoisomeric Landscape of 2-methyl-N-methyltetrahydropyran-4-amine

The structure of 2-methyl-N-methyltetrahydropyran-4-amine features two stereogenic centers at the C2 and C4 positions of the tetrahydropyran ring. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between these enantiomeric pairs is diastereomeric.

The diastereomers are designated as cis and trans, based on the relative orientation of the methyl group at C2 and the N-methylamine group at C4 with respect to the plane of the ring.

-

cis-isomer: The methyl and N-methylamine groups are on the same side of the ring. This exists as a pair of enantiomers: (2R,4R) and (2S,4S).

-

trans-isomer: The methyl and N-methylamine groups are on opposite sides of the ring. This also exists as a pair of enantiomers: (2R,4S) and (2S,4R).

The relationship between these stereoisomers can be visualized as follows:

Caption: Isomeric relationships for 2-methyl-N-methyltetrahydropyran-4-amine.

Conformational Analysis: A Deeper Dive

The tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] The substituents at C2 and C4 can occupy either axial (ax) or equatorial (eq) positions. The relative stability of these conformers is dictated by a balance of steric and stereoelectronic interactions.

For a 2,4-disubstituted tetrahydropyran, the chair conformations of the cis and trans isomers are distinct.

2.1. cis-Isomer (2,4-diequatorial vs. 2,4-diaxial)

The cis-isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

-

Diequatorial Conformer: This conformation is generally more stable as it minimizes steric hindrance. The larger N-methylamine group and the methyl group are positioned away from the bulk of the ring, avoiding unfavorable 1,3-diaxial interactions.

-

Diaxial Conformer: This conformation is significantly less stable due to pronounced 1,3-diaxial interactions between the axial substituents and the axial hydrogens on the ring.

2.2. trans-Isomer (axial-equatorial)

The trans-isomer exists in two chair conformations, each having one axial and one equatorial substituent.

-

Conformer 1 (2-eq, 4-ax): The methyl group is equatorial, and the N-methylamine group is axial.

-

Conformer 2 (2-ax, 4-eq): The methyl group is axial, and the N-methylamine group is equatorial.

The determination of the more stable conformer depends on the relative steric bulk of the substituents. The N-methylamine group is bulkier than the methyl group. Therefore, the conformer that places the N-methylamine group in the equatorial position (2-ax, 4-eq) is predicted to be the more stable of the two.

It is also worth noting the potential influence of the anomeric effect, which describes the preference of electronegative substituents at the anomeric carbon (C2) to occupy an axial position.[3][4] However, in this case, the substituent at C2 is a methyl group, which is not strongly electronegative. Therefore, steric considerations are likely to be the dominant factor in determining conformational preference.[5]

Table 1: Predicted Conformational Preferences

| Isomer | Conformation 1 | Conformation 2 | More Stable Conformer | Rationale |

| cis | 2-eq, 4-eq | 2-ax, 4-ax | 2-eq, 4-eq | Minimizes 1,3-diaxial steric strain. |

| trans | 2-eq, 4-ax | 2-ax, 4-eq | 2-ax, 4-eq | Places the bulkier N-methylamine group in the equatorial position. |

Methodologies for Isomer Separation and Characterization

A typical synthetic route to 2-methyl-N-methyltetrahydropyran-4-amine, such as the reductive amination of 2-methyltetrahydropyran-4-one, will generally produce a mixture of all four stereoisomers. The separation and characterization of these isomers are therefore crucial steps.

Caption: Workflow for separation and characterization of isomers.

3.1. Experimental Protocol: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating both the diastereomers and the enantiomers of 2-methyl-N-methyltetrahydropyran-4-amine.[6][7] Polysaccharide-based CSPs are particularly effective for the resolution of chiral amines.[8][9]

Objective: To separate the cis and trans diastereomers and their respective enantiomers from a racemic mixture.

Instrumentation and Materials:

-

HPLC system with a UV or mass spectrometric detector.

-

Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC).[8]

-

Mobile phase: Heptane/Isopropanol with a basic additive (e.g., diethylamine, DEA) to improve peak shape.

-

Racemic mixture of 2-methyl-N-methyltetrahydropyran-4-amine.

Step-by-Step Protocol:

-

Column Equilibration: Equilibrate the chosen chiral column with the mobile phase (e.g., 90:10 Heptane:Isopropanol with 0.1% DEA) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the isomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Elution and Detection: Elute the isomers isocratically and monitor the effluent with the detector. The diastereomers will typically separate first, followed by the resolution of the enantiomers within each diastereomeric pair.

-

Optimization: If separation is incomplete, systematically vary the mobile phase composition (ratio of heptane to isopropanol) and the type and concentration of the basic additive.

Rationale: The chiral stationary phase provides a chiral environment that allows for differential interactions with the enantiomers, leading to different retention times.[10] The nonpolar mobile phase is suitable for normal-phase chromatography on polysaccharide-based CSPs. The basic additive is crucial for preventing peak tailing by interacting with acidic sites on the silica support and ensuring the amine is in its free base form.[8]

3.2. Spectroscopic Characterization: Elucidation by NMR

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of the separated diastereomers.[11][12] By analyzing the coupling constants and through-space interactions, the axial or equatorial orientation of the substituents can be definitively assigned.

Objective: To assign the cis and trans configurations to the separated diastereomers.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvent (e.g., CDCl3).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve each separated diastereomer in the deuterated solvent.

-

Acquire 1D Spectra: Obtain high-resolution 1H and 13C NMR spectra.

-

Acquire 2D Spectra: Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton coupling networks, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.

-

Data Analysis:

-

1H NMR: Analyze the multiplicity and coupling constants (J-values) of the protons at C2 and C4. Large J-values (8-12 Hz) between vicinal protons are indicative of a diaxial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or diequatorial relationships.

-

NOESY: Look for cross-peaks between the protons of the methyl/N-methylamine groups and the axial protons of the THP ring. A strong NOE between a substituent and an axial ring proton confirms an axial orientation for that substituent.

-

Table 2: Expected 1H NMR Signatures for Key Protons

| Isomer (Predicted Stable Conformer) | Proton | Expected Multiplicity | Expected J-values (Hz) | Key NOESY Correlations |

| cis (2-eq, 4-eq) | H2 | Multiplet | Small ax-eq and eq-eq couplings | H2 with equatorial ring protons |

| H4 | Multiplet | Small ax-eq and eq-eq couplings | H4 with equatorial ring protons | |

| trans (2-ax, 4-eq) | H2 | Multiplet | Large ax-ax and small ax-eq couplings | H2 with axial ring protons (H4ax, H6ax) |

| H4 | Multiplet | Small ax-eq and eq-eq couplings | H4 with equatorial ring protons |

The trans-isomer, with its axial methyl group at C2, is expected to show a large diaxial coupling between H2 and one of the H3 protons. In contrast, the cis-isomer, with both substituents equatorial, will exhibit smaller couplings for both H2 and H4. NOESY data will provide confirmatory evidence: for the trans-isomer, a cross-peak between the axial C2-methyl group and the axial protons at C4 and C6 would be expected.

Conclusion

The stereochemistry of 2-methyl-N-methyltetrahydropyran-4-amine is defined by the presence of two chiral centers, leading to four distinct stereoisomers. The conformational preferences of these isomers are primarily governed by steric factors, with the diequatorial conformation favored for the cis-isomer and the equatorial-N-methylamine/axial-methyl conformation for the trans-isomer. A systematic approach employing chiral HPLC allows for the efficient separation of all four isomers. Subsequent detailed analysis by advanced NMR techniques provides unambiguous structural elucidation of the relative stereochemistry. A thorough understanding and control of the stereoisomers of this and related tetrahydropyran derivatives are paramount for the development of selective and effective therapeutic agents.

References

- Kirby, A. J. (1983).

-

Carbohydrate Research. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydr Res, 451, 29-35. [Link][5]

-

Alabugin, I. V., et al. (2025). Anomeric effect cannot be explained by hyperconjugation alone. Chemistry World. [Link][13]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link][6]

-

College of Saint Benedict and Saint John's University. Conformational Analysis CA12. Rings Containing Heteroatoms. [Link][1]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link][7]

-

National Center for Biotechnology Information. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. J Chromatogr A, 1467, 243-253. [Link][8]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link][9]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link][11]

-

Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link][12]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link][14]

-

ResearchGate. (2014). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link][2]

Sources

- 1. Heterocyclics [employees.csbsju.edu]

- 2. researchgate.net [researchgate.net]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yakhak.org [yakhak.org]

- 10. columnex.com [columnex.com]

- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 12. magritek.com [magritek.com]

- 13. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]

- 14. Tetrahydropyran synthesis [organic-chemistry.org]

An In-depth Technical Guide to N,2-Dimethyltetrahydro-2H-pyran-4-amine: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-Dimethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, molecular weight, and plausible synthetic routes. Given the limited availability of experimental data for this specific compound, this document leverages computational predictions and data from closely related analogs to offer valuable insights for researchers.

Introduction

Substituted tetrahydropyrans are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities.[1] The introduction of an amine functionality further enhances their potential as scaffolds in drug development, owing to the ability of amines to form salts and participate in hydrogen bonding.[2] This guide focuses on this compound, a specific isomer within this class, providing a detailed examination of its molecular characteristics and a scientifically grounded approach to its synthesis.

Molecular Structure and Isomerism

This compound possesses a saturated six-membered oxygen-containing ring with methyl groups at the nitrogen and the C2-position of the pyran ring, and an amine group at the C4-position. The presence of stereocenters at C2 and C4 implies the existence of multiple diastereomers and enantiomers, each potentially exhibiting distinct biological activities and physicochemical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | Computed by PubChem[1][3] |

| Monoisotopic Mass | 129.115364102 Da | Computed by PubChem[3] |

| XLogP3 | 1.1 | Computed by XLogP3[3] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[3] |

| Rotatable Bond Count | 1 | Computed by Cactvs[3] |

| Topological Polar Surface Area | 21.6 Ų | Computed by Cactvs[3] |

Note: The values presented in this table are computationally derived and should be confirmed by experimental analysis.

Synthesis Approach: Reductive Amination

A plausible and widely used method for the synthesis of this compound is the reductive amination of a corresponding ketone precursor, 2-methyltetrahydro-2H-pyran-4-one. This approach involves two key steps: the formation of a Schiff base (imine) intermediate followed by its reduction to the final amine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 2-methyltetrahydro-2H-pyran-4-one in a suitable solvent such as methanol or ethanol.

-

Add an equimolar amount of methylamine (as a solution in a compatible solvent or as a gas).

-

The reaction can be catalyzed by a mild acid.

-

Stir the mixture at room temperature for several hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by techniques like TLC or GC-MS.

-

-

Reduction:

-

Once the formation of the Schiff base is complete, the reducing agent is added. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[4]

-

The reducing agent should be added portion-wise to control the reaction temperature, as the reduction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred until the reduction is complete (monitorable by TLC or GC-MS).

-

-

Work-up and Purification:

-

The reaction is quenched by the careful addition of water.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets (SDS) of structurally related aminotetrahydropyrans, the following precautions should be considered:

-

Corrosivity: Similar compounds are known to cause severe skin burns and eye damage.[5][6]

-

Irritation: May cause respiratory irritation.[7]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

It is imperative to consult the specific Safety Data Sheet for any chemical before use.

Potential Applications in Drug Development

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, and the presence of a secondary amine in this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening. The amine serves as a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The overall physicochemical properties of the molecule are favorable for drug-likeness, suggesting its potential utility in the development of novel therapeutics.

Conclusion

This compound is a heterocyclic amine with potential applications in synthetic and medicinal chemistry. While experimental data on its physical properties are scarce, computational methods and comparisons with related compounds provide a solid foundation for its characterization. The proposed synthetic route via reductive amination offers a reliable method for its preparation. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research into this and related molecules could unveil novel therapeutic agents.

References

-

Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry. [Link]

-

N,N-dimethyltetrahydro-2H-pyran-2-amine | C7H15NO | CID 15621293 - PubChem. [Link]

-

One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline - DergiPark. [Link]

-

2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem. [Link]

-

N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. [Link]

-

Heptanamide | C7H15NO | CID 136449 - PubChem - NIH. [Link]

Sources

- 1. Heptanamide | C7H15NO | CID 136449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 120811-32-7: 2H-PYRAN-3-AMINE, TETRAHYDRO- [cymitquimica.com]

- 3. N,N-dimethyltetrahydro-2H-pyran-2-amine | C7H15NO | CID 15621293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Guide to Tetrahydropyran-4-amine Derivatives in Medicinal Chemistry: From Synthesis to Therapeutic Application

Abstract

The tetrahydropyran (THP) ring system is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent three-dimensional scaffolds in marketed pharmaceuticals.[1] Within this class, tetrahydropyran-4-amine and its derivatives have emerged as particularly valuable frameworks for the design of novel therapeutics. This technical guide provides an in-depth exploration of the tetrahydropyran-4-amine scaffold, from its fundamental physicochemical properties and synthetic accessibility to its strategic application in drug discovery across various disease areas. We will delve into the causality behind its use as a privileged structure and bioisosteric replacement for other cyclic amines, supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on its potential in next-generation drug development.

The Tetrahydropyran-4-amine Scaffold: A Privileged Structure in Drug Discovery

The tetrahydropyran-4-amine moiety is a saturated six-membered heterocycle containing an oxygen atom and an amine functional group at the C4 position.[2][3] Its prevalence in medicinal chemistry is not coincidental; it stems from a unique combination of physicochemical and structural properties that make it an advantageous building block for crafting molecules with desirable drug-like characteristics.

Physicochemical Properties and Structural Advantages

The introduction of an oxygen atom into the carbocyclic ring, replacing a methylene group, imparts several beneficial properties:

-

Improved Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, which often enhances aqueous solubility and modulates lipophilicity (LogP) compared to its carbocyclic (cyclohexylamine) or piperidine counterparts. This is a critical parameter for improving the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The scaffold can serve as a metabolically stable alternative to other rings like piperidine, where oxidation adjacent to the nitrogen atom can be a liability.[4]

-

Three-Dimensional (3D) Character: As drug discovery moves away from flat, aromatic systems, the sp³-rich, non-planar chair conformation of the THP ring provides an excellent framework for exploring three-dimensional chemical space.[5][6] This allows for more specific and intricate interactions with the complex topologies of biological targets.

-

Versatile Synthetic Handle: The primary amine at the C4 position provides a readily accessible point for chemical modification, allowing for the systematic construction of compound libraries to explore structure-activity relationships.[1][6]

Table 1: Key Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3][7] |

| XLogP3 | -0.3 | [3] |

| pKa (Predicted) | 9.63 ± 0.20 | [1] |

| Refractive Index | n20/D 1.463 | [1][7] |

| Density | 0.977 g/cm³ at 25 °C | [1][7] |

Conformational Profile: The Chair Conformation

The tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[8] Substituents at the C4 position can occupy either an axial or equatorial position. The conformational preference of derivatives significantly impacts their biological activity, as the spatial orientation of the amine and its substituents dictates how the molecule fits into a target's binding pocket.[9][10] Theoretical calculations and NMR studies are crucial for understanding the conformational landscape of these derivatives.[8]

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-アミノテトラヒドロピラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 10. beilstein-archives.org [beilstein-archives.org]

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions with N,2-Dimethyltetrahydro-2H-pyran-4-amine

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful implementation of amide coupling reactions utilizing N,2-Dimethyltetrahydro-2H-pyran-4-amine. This valuable secondary amine building block is increasingly utilized in medicinal chemistry for its favorable physicochemical properties. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into reagent selection, reaction optimization, and troubleshooting. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with clarity to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Centrality of the Amide Bond

The amide bond is arguably the most fundamental linkage in modern drug discovery and development, forming the backbone of peptides and appearing in a vast array of small molecule therapeutics. Its synthesis, however, is not trivial. The direct reaction of a carboxylic acid and an amine is an inefficient acid-base reaction that results in the formation of a stable ammonium carboxylate salt, which resists condensation.[1][2]

To overcome this thermodynamic barrier, amide coupling reactions rely on the in situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[1][2][3] The choice of coupling reagent and conditions is paramount, especially when dealing with sterically hindered or electronically deactivated substrates.

This compound is a secondary amine featuring a saturated heterocyclic ring. Its incorporation into molecules can enhance solubility and introduce a specific three-dimensional vector. As a secondary amine, its nucleophilicity and steric profile require robust and carefully selected coupling protocols to achieve high yields and purity. This guide details three field-proven methods for its successful conjugation to a variety of carboxylic acids.

Core Principles of Amide Coupling Reagents

The success of an amide coupling reaction hinges on the selection of an appropriate activating agent. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.

-

Carbodiimides (e.g., EDC, DCC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate can be directly intercepted by an amine. However, it is also prone to intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction.[3][5] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to form the amide bond, improving yields and reducing racemization in chiral substrates.[6][7]

-

Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer a pre-packaged combination of a phosphonium activating agent and the HOBt moiety.[8] They react with the carboxylate (formed in the presence of a base) to generate the HOBt active ester directly, leading to rapid and efficient couplings.[7] PyBOP is a safer alternative to its predecessor, BOP, which releases the carcinogen HMPA as a byproduct.[7][8]

-

Aminium/Uronium Salts (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is one of the most powerful and efficient coupling reagents available.[6][9] It incorporates the HOAt moiety, forming a highly reactive OAt active ester. The pyridine nitrogen in the HOAt structure provides anchimeric assistance, accelerating the coupling reaction. HATU is particularly effective for challenging couplings, including those involving sterically hindered amines like this compound.[9]

A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in most protocols (except for some carbodiimide conditions where the amine substrate is the free base) to neutralize the generated acidic byproducts and to deprotonate the amine starting material if it is supplied as a salt.[2][7]

Caption: General Experimental Workflow for Amide Coupling.

Protocols for Amide Coupling

Safety Precautions

Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Coupling reagents can be irritants, and organic solvents are flammable and/or toxic. This compound and similar heterocyclic amines should be handled as potentially corrosive and irritating substances.[12][13] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and widely used standard procedure suitable for many substrate combinations. The inclusion of HOBt is critical for minimizing side reactions and ensuring efficient coupling.

Mechanism Overview:

Caption: EDC/HOBt Coupling Mechanism Pathways.

Experimental Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

-

Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1–0.5 M).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).

-

Add this compound (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

-

Monitor reaction progress by TLC or LC-MS until the carboxylic acid starting material is consumed.[14]

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

-

Wash sequentially with 5% citric acid solution[14], saturated aqueous NaHCO₃ solution[14][15], and saturated aqueous NaCl (brine).[14]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated High-Efficiency Coupling

This protocol is recommended for sterically hindered substrates or when rapid and high-yielding conversion is required. HATU is one of the most effective coupling reagents currently available.[6][9]

Experimental Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

-

Dissolve the acid in anhydrous DMF (approx. 0.1–0.5 M).

-

Add HATU (1.1 equiv) to the solution.[2]

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5-10 minutes. The solution may change color, indicating formation of the active ester.

-

Add a solution of this compound (1.1 equiv) in a small amount of DMF.

-

Stir the reaction at room temperature for 1–4 hours.

-

Monitor reaction progress by TLC or LC-MS. These reactions are often complete in a short time frame.

-

Work-up & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU are water-soluble and easily removed during the aqueous work-up.

Data Summary and Troubleshooting

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale / Comments |

| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent. |

| Amine | 1.1 equiv | 1.1 equiv | Slight excess to ensure full conversion of the acid. |

| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) | HATU is more reactive and used in smaller excess. |

| Additive | HOBt (1.2 equiv) | (Internal to HATU) | HOBt suppresses side reactions with EDC. |

| Base | DIPEA (2.5 equiv) | DIPEA (3.0 equiv) | Neutralizes acids; more base needed for HATU activation. |

| Solvent | DMF, DCM | DMF | DMF is an excellent solvent for most coupling reactions. |

| Temperature | 0 °C to RT | RT | HATU reactions are typically fast at room temperature. |

| Typical Time | 12–24 h | 1–4 h | Reflects the higher reactivity of HATU.[6] |

| Typical Yield | 60–85% | 80–95% | Yields are substrate-dependent. |

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient activation; Steric hindrance. | Switch from EDC/HOBt to the more powerful HATU. Increase reaction time or temperature (e.g., to 40-50 °C). |

| Low Yield | Poor work-up procedure; Side reactions. | Ensure pH is correct during aqueous washes. Use HOBt/HOAt to minimize side product formation. |

| Starting Material is a HCl Salt | Amine is not the free base. | Add an additional equivalent of base (e.g., DIPEA) to neutralize the salt before adding the coupling reagents. |

| Difficult Purification | Urea byproduct from EDC is co-eluting. | If using DCC (in non-polar solvents), filter the DCU precipitate. For EDC, ensure thorough aqueous washes to remove the water-soluble urea. |

Conclusion

The successful synthesis of amides from this compound is readily achievable with standard coupling protocols. For routine synthesis, the EDC/HOBt method offers a balance of cost and effectiveness. For more challenging substrates, or when reaction time and yield are critical, HATU provides a superior and highly reliable alternative. By understanding the principles behind reagent selection and by following these detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic targets.

References

-

Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

Amide Workup - Biofilm Inhibitor Synthesis. Agnes Scott College. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Carbodiimide Coupling: The Better Alternative for Amide Synthesis. The Organic Chemistry Tutor (YouTube). [Link]

-

Carbodiimide. Wikipedia. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Journal of Visualized Experiments (JoVE). [Link]

-

Safety Data Sheet - Amine derivative. Angene Chemical. [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for N,2-Dimethyltetrahydro-2H-pyran-4-amine in Drug Discovery

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Design

In the contemporary landscape of drug discovery, there is a pronounced shift towards molecules with greater three-dimensionality. The over-saturation of flat, aromatic compounds in screening libraries has led to challenges in achieving selectivity and favorable physicochemical properties. Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring system, offer a robust solution to this "flatland" problem. The THP moiety, a bioisostere of cyclohexane, introduces a polar oxygen atom that can serve as a hydrogen bond acceptor, improving aqueous solubility and modulating lipophilicity without the metabolic liabilities of more linear ether-containing compounds.

This guide focuses on a particularly valuable, yet underexplored, building block: N,2-Dimethyltetrahydro-2H-pyran-4-amine . This molecule offers a unique combination of features for the medicinal chemist:

-

A Pre-validated Scaffold: The tetrahydropyran ring is a common motif in numerous biologically active compounds, indicating its general acceptance by biological systems.

-

Stereochemical Complexity: The presence of stereocenters allows for the exploration of three-dimensional space, which can be critical for optimizing interactions with a biological target.

-

Modulation of Physicochemical Properties: The N-methyl group can enhance metabolic stability and modulate the basicity of the amine, while the C2-methyl group can provide a steric handle to influence binding or block metabolic attack.

These application notes will provide a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols to facilitate its use in your drug discovery programs.

Physicochemical Properties and Stereochemical Considerations

The physicochemical properties of a building block are critical for its successful incorporation into a drug candidate. Below is a table of computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: These are computationally derived properties and should be experimentally verified.

Stereochemistry: this compound possesses two stereocenters, at the C2 and C4 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) between the methyl group at C2 and the amino group at C4 will significantly impact the molecule's conformation and how it presents its functional groups for interaction with a biological target. It is therefore crucial to either use a single, well-defined stereoisomer or to prepare and test mixtures to explore the structure-activity relationship fully.

Synthesis of the Building Block

A common and efficient method for the synthesis of this compound is through the reductive amination of a ketone precursor, 2-methyltetrahydro-2H-pyran-4-one. A general, two-step protocol is provided below, based on established methodologies for similar compounds.[2]

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

-

2-Methyltetrahydro-2H-pyran-4-one

-

Methylamine (as a solution in THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-methyltetrahydro-2H-pyran-4-one (1.0 eq).

-

Dissolve the ketone in DCM or DCE (approximately 0.1-0.2 M concentration).

-

Add methylamine solution (1.1-1.5 eq).

-

Add acetic acid (1.1-1.5 eq) to catalyze imine formation and maintain a slightly acidic pH.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

-

-

Reduction:

-

Once imine formation is complete, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

-

Rationale for Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards the starting ketone than other borohydrides like NaBH₄, thus minimizing the formation of the corresponding alcohol byproduct.

-

Solvent: DCM and DCE are common solvents for this reaction as they are aprotic and effectively solubilize the reactants.

-

pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration step in imine formation without protonating the amine nucleophile to a non-reactive ammonium species.

Applications in Drug Discovery: Key Coupling Reactions

This compound is a versatile secondary amine that can be readily incorporated into larger molecules through several key reactions.

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry. This compound can be coupled with a carboxylic acid to form the corresponding amide.

Protocol 2: Amide Coupling using HATU

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.0-1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Standard work-up and purification reagents

Procedure:

-

To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM, add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Rationale for Reagent Selection:

-

HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with chiral carboxylic acids. It works by forming a highly reactive activated ester.

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

Reductive Amination with Aldehydes and Ketones

This building block can be further functionalized by reacting its secondary amine with another carbonyl compound to form a tertiary amine.

Protocol 3: Reductive Amination with an Aldehyde

Procedure:

-

Follow the procedure outlined in Protocol 1 , substituting this compound for methylamine and using the aldehyde or ketone of interest as the carbonyl partner.

-

The stoichiometry should be adjusted to use this compound as the limiting reagent (1.0 eq) and a slight excess of the carbonyl compound (1.1-1.2 eq).

Nucleophilic Aromatic Substitution (SNA_r_)

The amine of the building block can act as a nucleophile to displace a suitable leaving group (e.g., a halide) from an electron-deficient aromatic or heteroaromatic ring.

Protocol 4: Buchwald-Hartwig Amination

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand in a dry reaction vessel.

-

Add the base and this compound (1.2 eq).

-

Add anhydrous toluene or dioxane and seal the vessel.

-

Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Hypothetical Application: Development of a Selective Kinase Inhibitor

To illustrate the utility of this compound, consider its incorporation into a hypothetical inhibitor of a protein kinase, "Kinase X," which is implicated in a particular cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site, and a "solubility handle" that projects out into the solvent-exposed region.

The this compound moiety can serve as an excellent solubility handle. Its incorporation via an amide or amine linkage can provide the following advantages:

-

Improved Solubility: The THP oxygen and the amine functionality can engage in hydrogen bonding with water, improving the overall solubility of the inhibitor.

-

Vectorial Exit: The defined stereochemistry of the building block allows for precise positioning of the substituent, which can be used to avoid unfavorable interactions with the protein or to pick up additional favorable interactions.

-

Metabolic Stability: The N-methyl group can block N-dealkylation, a common metabolic pathway for secondary amines. The C2-methyl group can sterically hinder metabolism at adjacent positions on the THP ring.

Caption: Hypothetical signaling pathway inhibited by a drug containing the THP moiety.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its sp³-rich, stereochemically defined structure offers an excellent starting point for the design of novel therapeutics with improved physicochemical and pharmacokinetic properties. The protocols detailed in these application notes provide a practical guide for the synthesis and incorporation of this promising scaffold into a wide range of molecular architectures. By leveraging the unique features of this building block, researchers can expand their chemical space and enhance their chances of success in developing the next generation of medicines.

References

- Kulinkovich, O. G., et al. (2012). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry, 48(1), 123-127.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15621293, N,N-dimethyltetrahydro-2H-pyran-2-amine. Retrieved from [Link]

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. Available from: [Link]

- Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3337663, 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020. Available from: [Link]

-

Kumar, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14223–14286. Available from: [Link]

-

DergiPark. (2014). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 51-58. Retrieved from [Link]

- Google Patents. (2008). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available from: [Link]

-

McGill University. (2016). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Retrieved from [Link]

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available from: [Link]

Sources

Troubleshooting & Optimization